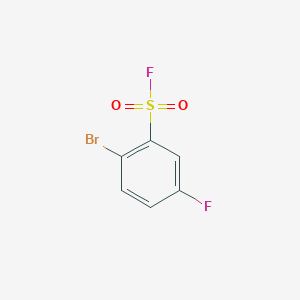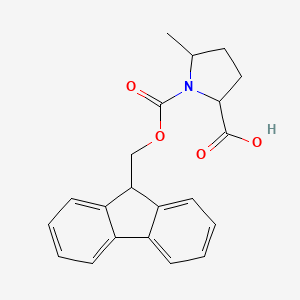
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 5-methylpyrrolidine-2-carboxylic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization techniques. Quality control measures ensure the compound meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds results in longer peptide chains or cyclic peptides.
Applications De Recherche Scientifique
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Peptide Synthesis: Widely used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides.
Drug Development: Utilized in the synthesis of peptide-based drugs and peptidomimetics.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research in biochemistry and molecular biology.
Mécanisme D'action
The primary function of 1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain assembly and is removed under basic conditions to reveal the free amino group for further reactions. This protection-deprotection strategy is crucial for the stepwise synthesis of peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Proline: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lysine: Fmoc-protected lysine, commonly used in peptide synthesis.
Fmoc-Phenylalanine: Fmoc-protected phenylalanine, used in the synthesis of peptides and peptidomimetics.
Uniqueness
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes a methyl group on the pyrrolidine ring. This structural feature can influence the conformation and properties of the resulting peptides, making it valuable for the synthesis of peptides with specific structural and functional characteristics.
Propriétés
Formule moléculaire |
C21H21NO4 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-13-10-11-19(20(23)24)22(13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24) |
Clé InChI |
RQLDNXLQBRULFT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


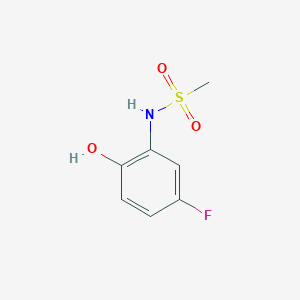
![2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B15128750.png)

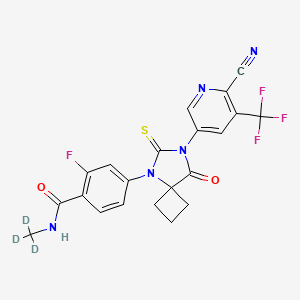
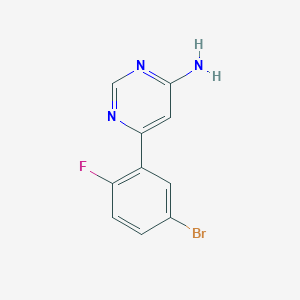

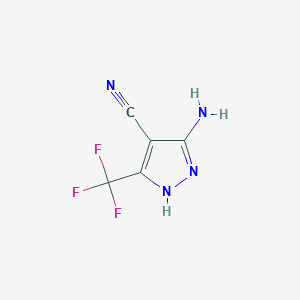
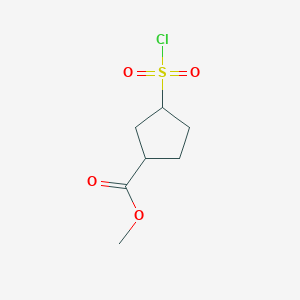
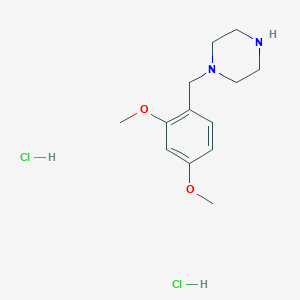
![rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B15128806.png)
![5-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate](/img/structure/B15128813.png)
![2-Cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15128819.png)
